Manganese Chloride

Catalog No.
S567757
CAS No.
13446-34-9
M.F
Cl2Mn.4H2O
Cl2H8MnO4
M. Wt
197.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese Chloride

CAS Number

13446-34-9

Product Name

Manganese Chloride

IUPAC Name

dichloromanganese;tetrahydrate

Molecular Formula

Cl2Mn.4H2O
Cl2H8MnO4

Molecular Weight

197.90 g/mol

InChI

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2

InChI Key

CNFDGXZLMLFIJV-UHFFFAOYSA-L

Solubility

SOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/
SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/
SOL IN ALCOHOL; INSOL IN ETHER /TETRAHYDRATE/
Soluble in pyridine, ethanol; insoluble in ether.
72.3 G/100 ML WATER @ 25 °C
123.8 G/100 ML WATER @ 100 °C

Synonyms

Manganese Chloride (MnCl2) Tetrahydrate; Bothdel Oral Solution 10; LumenHance; Manganese Chloride tetrahydrate; Manganese Dichloride Tetrahydrate; Manganese(2+) Chloride Tetrahydrate; Manganese(II) Chloride Tetrahydrate; Manganous Chloride Tetrahydra

Canonical SMILES

O.O.O.O.Cl[Mn]Cl

Enzyme Activity and Function:

  • Restriction Enzymes: Mn²⁺ acts as a cofactor for several restriction enzymes, including BamHI and EcoRV, crucial tools in DNA manipulation and analysis. These enzymes recognize specific DNA sequences and cleave them at designated points, enabling techniques like restriction mapping and gene cloning [Source: ].

Cellular Uptake and Metabolism:

  • Uptake Studies: MnCl₂·4H₂O is employed to investigate the mechanisms by which cells absorb and utilize manganese. Research has examined its uptake in various tissues, including rat liver, to understand manganese homeostasis and potential toxicity [Source: ].

Microbial Growth and Inhibition:

  • Mycoplasma Studies: Studies have used MnCl₂·4H₂O to explore the inhibitory effects on specific Mycoplasma strains, offering insights into potential therapeutic strategies for these challenging bacteria [Source: ].

Viral Replication and Enzyme Activity:

  • Herpes Simplex Virus: MnCl₂·4H₂O has been used as a substitute for magnesium chloride (MgCl₂) to investigate the activity of the DNA polymerase enzyme in Herpes simplex virus type 1, providing information on viral replication and potential drug targets [Source: ].

Other Applications:

  • Loop-mediated isothermal amplification (LAMP): MnCl₂·4H₂O has been explored as a component in LAMP assays, a technique for rapid and efficient detection of specific nucleic acids [Source: ].
  • Chemical Synthesis: MnCl₂·4H₂O may act as a promoter in certain chemical reactions, such as the microwave-assisted synthesis of dihydropyrimidin-2(1H)-ones [Source: ].

Manganese chloride is an inorganic compound with the chemical formula MnCl2\text{MnCl}_2. It exists primarily in three forms: anhydrous manganese chloride, manganese chloride dihydrate (MnCl22H2O\text{MnCl}_2\cdot 2\text{H}_2\text{O}), and manganese chloride tetrahydrate (MnCl24H2O\text{MnCl}_2\cdot 4\text{H}_2\text{O}). Among these, the tetrahydrate is the most commonly encountered form. Manganese chloride appears as a pale pink crystalline solid, a characteristic color attributed to its high-spin d^5 electronic configuration typical of manganese(II) compounds

Manganese chloride tetrahydrate is considered moderately toxic upon ingestion or inhalation. It can irritate the skin, eyes, and respiratory tract. Exposure to high concentrations can cause central nervous system depression and other health problems.

  • LD50 (oral, rat): 2150 mg/kg
, including:

  • Formation of Manganese Complexes: Manganese(II) ions can react with ligands to form coordination complexes. For example, when treated with sodium cyclopentadienide in tetrahydrofuran, manganese chloride yields manganocene:
    MnCl2+2NaC5H5Mn(C5H5)2+2NaCl\text{MnCl}_2+2\text{NaC}_5\text{H}_5\rightarrow \text{Mn}(\text{C}_5\text{H}_5)_2+2\text{NaCl} .
  • Oxidation Reactions: In the presence of oxygen or other oxidizing agents, manganese(II) can be oxidized to manganese(III) or manganese(IV), leading to different products depending on the reaction conditions. For instance:
    Mn2++H2O2Mn4++H2O\text{Mn}^{2+}+\text{H}_2\text{O}_2\rightarrow \text{Mn}^{4+}+\text{H}_2\text{O} .
  • Precipitation Reactions: When mixed with sodium hydroxide, manganese hydroxide precipitates:
    Mn2++2OHMn OH 2(s)\text{Mn}^{2+}+2\text{OH}^-\rightarrow \text{Mn OH }_2(s) .

Manganese plays a crucial role in biological systems, primarily as a cofactor for several enzymes involved in metabolism and antioxidant defense. Manganese chloride has been studied for its potential therapeutic applications, particularly in neurology. It has been investigated for its effects on neuroimaging and as a possible treatment for neurological disorders due to its role in enzyme activation and antioxidant activity

Manganese chloride can be synthesized through several methods:

  • From Manganese Dioxide: Reacting manganese dioxide with concentrated hydrochloric acid:
    MnO2+4HClMnCl2+2H2O+Cl2\text{MnO}_2+4\text{HCl}\rightarrow \text{MnCl}_2+2\text{H}_2\text{O}+\text{Cl}_2 .
  • From Manganese Metal or Carbonate: Treating either manganese metal or manganese(II) carbonate with hydrochloric acid yields manganese chloride:
    • From metal:
      Mn+2HCl+4H2OMnCl2(H2O)4+H2\text{Mn}+2\text{HCl}+4\text{H}_2\text{O}\rightarrow \text{MnCl}_2(\text{H}_2\text{O})_4+\text{H}_2
    • From carbonate:
      MnCO3+2HCl+3H2OMnCl2(H2O)4+CO2\text{MnCO}_3+2\text{HCl}+3\text{H}_2\text{O}\rightarrow \text{MnCl}_2(\text{H}_2\text{O})_4+\text{CO}_2 .

" class="citation ml-xs inline" data-state="closed" href="https://www.ceramic-glazes.com/manganese-chloride-tetrahydrate" rel="nofollow noopener" target="_blank"> . Additionally, long-term exposure to manganese dust can lead to manganism, a neurological condition resembling Parkinson's disease, highlighting the importance of studying its interactions within biological contexts .

Research has shown that manganese ions can interact with various biological systems and compounds. For instance, aqueous solutions of manganese chloride are utilized in nuclear magnetic resonance spectroscopy to study phospholipid vesicles. The paramagnetic nature of manganese affects relaxation times, providing insights into vesicle structure and dynamics

Manganese chloride shares similarities with other manganese compounds but has unique properties that distinguish it:

CompoundChemical FormulaKey Features
Manganese(II) sulfateMnSO₄More soluble in water; used in fertilizers.
Manganese(II) oxideMnOActs as a catalyst; less soluble than chlorides.
Manganese(III) chlorideMnCl₃Hypothetical; exists mainly as adducts.
Potassium permanganateKMnO₄Strong oxidizing agent; used in disinfection.
Manganese(IV) oxideMnO₂Used in batteries; more stable than Mn(II) salts.

Manganese chloride's unique solubility characteristics and its role as a precursor for various organomanganese compounds make it particularly valuable in both industrial and laboratory settings

Color/Form

Pink trigonal crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

196.918007 g/mol

Monoisotopic Mass

196.918007 g/mol

Boiling Point

1190 °C

Heavy Atom Count

7

Density

2.977 @ 25 °C/4 °C

Decomposition

When heated to decomp ... emits toxic fumes of /hydrogen chloride/.

Melting Point

650 °C

UNII

6YB4901Y90

Related CAS

13446-34-9 (tetrahydrate)
20603-88-7 (dihydrate)
16397-91-4 (Parent)
7773-01-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 103 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 98 of 103 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (36.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (39.8%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Significant incr in activity of L-tyrosine hydroxylase in neostriatum, midbrain & hypocampus of rats 1 mo after chronic oral doses of manganese chloride. Augmentated enzymatic activity persisted in neostriatum, midbrain & hypothalamus on 3rd mo & remained elevated only in neostriatum on 6th mo.
A study was carried out to investigate whether metallothionein can be induced in primary cultures of rat hepatocytes by heavy metals and organic chemicals. The cells were isolated from male Sprague-Dawley-rats after a single pass perfusion of the liver with collagenase-II. The metallothionein concentration was determined by a cadmium/hemoglobin radioassay procedure. The following compounds were tested: cadmium chloride; mercuric chloride; nickel chloride; cobalt chloride; lead acetate; manganese chloride; zinc chloride; sodium vanadate; ethanol; urethane; L-2-oxothiozolidine-4-carboxylate (L-OTCA); and dexamethasone. The cells were incubated for 48 hours with the chemical compounds in concentrations of less than 1.5 percent of the volume of the culture medium. In addition to monitoring the levels of metallothionein, the viability of the cells was assessed by measuring the protein synthesis activity and the cellular potassium ion concentration. ZnCl2 caused a 22 fold increase in the concentration of metallothionein, the mercury compound a 6.4 fold increase, and cadmium, cobalt and nickel compounds as well as dexamethasone caused two to four fold increases. The other compounds caused no changes. The authors conclude that those chemicals which cause metallothionein increases in-vitro should be classified as direct acting inducers while those that cause increases in-vivo should be classified as indirect acting inducers.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

13446-34-9

Absorption Distribution and Excretion

ONLY 28% OF ORAL DOSE /OF 1 MG OF MANGANESE CHLORIDE CONTAINING 0.1 MICROCURIE OF (54)MANGANESE/MG OF MANGANESE ADMIN TO RAT/ WAS DISTRIBUTED TO TISSUES ... LIVER IS PREFERENTIAL SITE OF ACCUMULATION.
... IN 17 HUMANS EXPOSED TO A NEBULIZED SOLN OF MANGANESE CHLORIDE ... 40-70% OF DEPOSITED AMT WAS RECOVERED IN FECES.
... /IT WAS/ FOUND THAT 11 NORMAL INDIVIDUALS ... ABSORBED AN AVG OF 3% OF A DOSE OF 200 UG MANGANESE CHLORIDE LABELLED WITH (54)-MN. /FROM OCCUPATIONAL EXPOSURE/ IN 6 HEALTHY MINERS, 6 WORKERS WITH SIGNS OF MANGANESE POISONING & 13 ANEMIC SUBJECTS ABSORPTION WAS 3, 4 & 7.5%, RESPECTIVELY.
DAILY IP INJECTIONS OF MANGANESE CHLORIDE (2.2 MG/KG) FOR 120 DAYS TO RATS RESULTED IN INCR IN MANGANESE CONTENT OF CEREBRUM, CEREBELLUM & REST OF BRAIN BY 37, 55 & 135%, RESPECTIVELY.
For more Absorption, Distribution and Excretion (Complete) data for MANGANESE CHLORIDE (14 total), please visit the HSDB record page.

Associated Chemicals

Manganese(II) chloride tetrahydrate;13446-34-9

Wikipedia

Manganese chloride tetrahydrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Manganese metal or ferromanganese is chlorinated at 700-1000 °C to make anhydrous manganese chloride.
Industrial preparation of manganese chloride is based either on the reaction of aqueous hydrochloric acid with manganese(IV) oxide ore, manganese(II) oxide, manganese carbonate, or on direct chlorination of manganese metal or ferromanganese...

Storage Conditions

KEEP WELL CLOSED. /TETRAHYDRATE/

Interactions

The effects of cadmium (7440439) (Cd), lead (7439921) (Pb), & manganese (7439965) (Mn) on ATPase activity were studied in rat synaptic plasma membranes (SPMs) prepared from the forebrains of male Sprague-Dawley-rats. SPMs were incubated with 0 to 3 micromolar (microM) cadmium-chloride (10108642), 0 to 10microM lead-chloride (7758954), or 0 to 9,000microM manganese(II)-chloride (7773015) alone or in combination. The effects on sodium & potassium dependent ATPase (Na,KATPase), magnesium dependent MgATPase, & potassium dependent p-nitrophenylphosphatase (KpNPPase) activity were determined. Cd+2, Pb+2, & Mn+2 alone inhibited Na,KATPase & KpNPPase activity in a dose dependent manner. The concns causing 50% inhibition (IC50s) of Na,KATPase activity were: Cd+2, 0.6microM; Pb+2, 2.1microM; & Mn+2, approximately 3 millimolar. Dixon plots of the data showed that equilibrium binding of Cd+2, Pb+2, & Mn+2 to Na,KATPase occurred at the sites where the enzyme's activity was inhibited. Simultaneous treatment of SPMs with Cd+2 & Mn+2 or Pb+2 & Mn+2 caused a synergistic inhibition of Na,KATPase activity. Simultaneous treatment with Cd+2 & Pb+2, however, caused an additive inhibition of Na,KATPase activity. Simultaneous treatment of SPMs with Cd+2 + Pb+2 inhibited MgATPase activity antagonistically. Simultaneous treatment with Cd+2 plus Mn+2 or Pb+2 plus Mn+2 additively inhibited MgATPase activity at a Mn+2 concn of 10.0microM, but antagonistically inhibited MgATPase activity at 100.0microM Mn+2. The authors conclude that the mechanisms for Cd+2 & Pb+2 inhibition of Na,KATPase activity are similar. Cd+2 & Pb+2 appear to be competing for the same set of inhibitory binding sites. The observed effects of Cd+2 & Pb+2 on Na,KATPase activity are consistent with their toxicological properties.
Levels of dopamine (DA), dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), noradrenaline (NA), glutathione (GSH), ascorbic acid (AA), dehydroascorbic acid (DHAA) & uric acid (UA) were determined in the striatum &/or in the brainstem of 3-month-old male Wistar rats after subchronic oral exposure to MnCl2 (20 mg kg-1 daily) alone or associated to buthionine (S,R)sulphoximine-ethyl ester (BSO-E), an inhibitor of GSH synthesis. The NA, DA, DOPAC, GSH & glutathione disulphide (GSSG) concentrations were also determined in PC12 cells incubated with Mn alone or associated with either BSO-E or AA. When PC12 cells were incubated with AA, cellular AA & DHAA concns were also determined. It was found that BSO-E: (a) decr GSH levels in the striatum & in the brainstem; (b) potentiated the Mn-induced incr in AA oxidation & uric acid formation in both brain regions; & (c) potentiated the Mn-induced DA & NA depletion in the brainstem. Moreover, the changes in striatal DA metab induced by the BSO-E association with Mn (decr in DA, DOPAC & HVA levels & in the DOPAC + HVA/DA ratio) are consistent with the hypothesis of a loss of dopaminergic neurons. In PC12 cells, BSO-E decr GSH & GSSG levels & potentiated the Mn-induced decr- in DA & NA concns. On the contrary, AA antagonized the Mn-induced DA & NA depletion. AA antagonized also the Mn- & MN+BSO-induced decr in PC12 cells viability. In conclusion, the impairment of neuronal antioxidant system activity plays a permissive role in the oxidative stress-mediated Mn neurotoxicity.
Manganese concentrates in the ventral mesencephalon of male Sprague-Dawley rats after intrathecal administration of MnCl2. We tested the hypothesis that Mn concn in the CNS, particularly in the ventral mesencephalon, is decreased by inhibiting dopamine reuptake using cocaine or by decreasing dopamine concns using reserpine. The intrathecal admin of Mn (250 mug Mn/rat as MnCl2) caused the Mn concn in the ventral mesencephalon to incr f ministration. Cocaine or reserpine decr the Mn concn in the ventral mesencephalon, occipital pole, frontal lobe & caudate putamen but did not change the Mn concn in the cerebellum. The results indicate that the mechanism(s) by which Mn is concentrated in many brain regions can be inhibited by cocaine, a dopamine reuptake inhibitor, or by reserpine, a dopamine depleter, & suggest that the Mn concn in the CNS is related to dopamine reuptake &/or concn.

Dates

Modify: 2023-08-15

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